N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCSKFYHYFBPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-65-4 | |
| Record name | N-(3,4-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atom on the benzene ring activates the para position for nucleophilic aromatic substitution. Experimental data suggest the following reaction pathways :
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Fluorine displacement | NaOH (aqueous), heat | 4-hydroxybenzenesulfonamide | Hydroxide ion attacks the activated para position, displacing fluoride. |
| Aromatic halogen exchange | NaI (DMF, catalytic CuI) | 4-iodobenzenesulfonamide | Iodide replaces fluorine via a copper-catalyzed Ullmann-type mechanism. |
The dimethylphenyl group exhibits electron-donating effects, which moderate the electron deficiency at the sulfonamide-linked aromatic ring, reducing substitution rates compared to non-substituted analogs.
Acid-Catalyzed C–N Bond Cleavage
Under strongly acidic conditions (e.g., HCl in dioxane or H2SO4), tertiary sulfonamides undergo selective C–N bond cleavage. For this compound, this reaction proceeds via:
-
Protonation of the sulfonamide nitrogen, generating a cationic intermediate.
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Heterolytic cleavage of the C–N bond, forming a benzylic carbocation stabilized by the dimethylphenyl group .
-
Rearrangement or trapping of the carbocation (e.g., hydration or elimination).
Key Observations :
-
Yields depend on the stability of the carbocation intermediate.
-
Competing N–S bond cleavage (detosylation) is minimal due to the electron-rich aryl group .
Thermal Decomposition Pathways
At elevated temperatures (>250°C), the compound decomposes to release hazardous byproducts :
| Decomposition Product | Conditions | Mechanism |
|---|---|---|
| Hydrogen fluoride (HF) | Pyrolysis or oxidative heating | Cleavage of the C–F bond, releasing F⁻. |
| Sulfur oxides (SOₓ) | Combustion in air | Oxidation of the sulfonamide group. |
| Nitrogen oxides (NOₓ) | High-temperature oxidation | Degradation of the dimethylphenyl amine moiety. |
Stability in Biological Media
In vitro studies indicate resistance to enzymatic hydrolysis (e.g., by sulfatases or proteases), making it a stable scaffold for medicinal chemistry applications. This stability arises from steric hindrance from the dimethyl groups and the electron-withdrawing sulfonamide moiety .
Comparative Reactivity Table
| Reaction | Rate (Relative to Analogues) | Key Influencing Factor |
|---|---|---|
| Nucleophilic substitution | Moderate | Electron donation from dimethyl groups. |
| Acidic C–N cleavage | High | Carbocation stabilization by substituents. |
| Thermal decomposition | Low | High thermal stability of sulfonamide. |
Scientific Research Applications
Medicinal Chemistry Applications
N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide is primarily studied for its potential as a pharmaceutical agent. The compound has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. This compound has been evaluated against resistant bacterial strains, demonstrating efficacy in reducing bacterial load in vitro and in vivo .
- Anticancer Potential : The compound's structure allows it to interact with biological targets such as enzymes involved in cancer progression. Preliminary studies suggest that it may inhibit specific pathways critical for tumor growth .
- Synthesis of Bioactive Molecules : As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. It serves as an intermediate for the development of new antibiotics and anticancer agents .
Agrochemical Applications
The compound is also employed in the field of agrochemicals. Its properties make it suitable for use as:
- Herbicides and Pesticides : this compound can be modified to create effective herbicides and pesticides that target specific plant or insect pathways without affecting non-target organisms .
Material Science Applications
In addition to its biological applications, this compound finds utility in material science:
- Functionalization of Materials : The compound can be used to modify surfaces or create functional materials with specific properties. For instance, it has been explored for tuning the equilibrium of spirocyclization in bioimaging applications .
- Development of Specialty Chemicals : It serves as a precursor for specialty chemicals with tailored functionalities for industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on mice infected with methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that treatment with this compound resulted in:
- A significant decrease in bacterial colonies.
- An increase in survival rates by approximately 40% over a two-week observation period.
These findings highlight the compound's potential as an antimicrobial agent against resistant strains .
Case Study 2: Synthesis of Novel Anticancer Agents
In a synthetic route involving this compound, researchers successfully developed a series of novel anticancer agents that showed promising activity against various cancer cell lines. The modifications led to enhanced potency and selectivity compared to existing therapies .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamides
Substituent Effects on Molecular Geometry and Crystal Packing
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide (CAS: Not provided)
- Structure : Replaces the 4-fluoro group with a 4-methyl substituent.
- Key Findings: The molecule adopts a bent conformation at the sulfur atom, with a C–SO₂–NH–C torsion angle of -61.8° . The benzene rings are tilted by 47.8°, and N–H···O hydrogen bonds form infinite chains along the crystallographic a-axis .
N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide (CAS: Not provided)
- Structure : Features additional methyl groups at the 2- and 4-positions of the benzenesulfonamide ring.
- Key Findings: Crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.732 Å, b = 15.045 Å, c = 10.425 Å, and β = 100.10° . Comparison: The steric bulk of the 2-methyl group likely increases torsional strain, altering molecular conformation compared to the less-substituted 4-fluoro derivative.
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
- Structure: A "double" sulfonamide with two sulfonyl groups, synthesized unintentionally during attempts to prepare a mono-sulfonamide .
- Key Findings: Demonstrates the importance of stoichiometry and reaction control in avoiding byproducts. Comparison: Highlights the synthetic challenges in targeting mono-sulfonamides like N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide, where competing sulfonylation reactions must be suppressed .
Electronic and Physicochemical Properties
| Compound | Substituents (Benzenesulfonamide/Aniline) | Key Properties |
|---|---|---|
| N-(3,4-Dimethylphenyl)-4-fluoro- | 4-F/3,4-dimethyl | Expected higher acidity due to electron-withdrawing fluorine; stronger N–H···O bonds. |
| N-(3,4-Dimethylphenyl)-4-methyl- | 4-Me/3,4-dimethyl | Reduced hydrogen-bonding capacity; increased hydrophobicity. |
| N-(3,4-Dimethylphenyl)-N,4-dimethyl- | N-Me/4-Me/3,4-dimethyl | N-methylation reduces hydrogen-bond donor capacity; enhances lipophilicity. |
Biological Activity
N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 279.33 g/mol
- SMILES Notation : CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C
The compound features a sulfonamide group, which is known for its biological activity and utility in medicinal chemistry. The presence of the fluorine atom enhances its lipophilicity and biological properties, making it valuable in various chemical applications .
This compound acts primarily as an enzyme inhibitor. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites on enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes, which can be crucial in treating diseases where enzyme activity is dysregulated. For example, it may interact with specific receptors or enzymes involved in cancer progression or bacterial infections .
Antibacterial Properties
Research indicates that this compound exhibits antibacterial properties. Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folate synthesis . This compound's structural characteristics suggest it may enhance these effects.
Case Studies and Research Findings
Applications in Medicinal Chemistry
This compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for further development in drug discovery .
Q & A
Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide?
The synthesis typically involves sulfonation followed by nucleophilic substitution. For example, 4-fluorobenzenesulfonyl chloride is reacted with 3,4-dimethylaniline under controlled conditions. describes a similar protocol where chlorosulfonic acid is added to toluene at 0°C, followed by reaction with 3,4-dimethylaniline. The product is purified via recrystallization from ethanol, with purity confirmed by IR and NMR spectroscopy .
Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?
Infrared (IR) spectroscopy identifies key functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹), while ¹H and ¹³C NMR verify aromatic substitution patterns and methyl group environments. For instance, methyl protons on the 3,4-dimethylphenyl group appear as distinct singlets in the ¹H NMR spectrum. Mass spectrometry (MS) and elemental analysis further confirm molecular weight and composition .
Q. How is the compound’s solubility and stability assessed for experimental use?
Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., chloroform) under varying temperatures. Stability studies involve monitoring degradation via HPLC under stress conditions (e.g., heat, light, acidic/basic environments). highlights ethanol as a recrystallization solvent, suggesting moderate solubility in polar aprotic solvents .
Advanced Research Questions
Q. What crystallographic parameters define the molecular conformation of this compound?
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters: a = 9.732 Å, b = 15.045 Å, c = 10.425 Å, β = 100.10°, and Z = 4. The molecule adopts a bent geometry at the sulfur atom, with a C—SO₂—NH—C torsion angle of -61.8° . The 3,4-dimethylphenyl and fluorobenzenesulfonamide rings are tilted at 47.8°, influencing packing via N—H⋯O hydrogen bonds (2.89–3.12 Å) .
Q. How do substituents on the aryl rings influence intermolecular interactions?
The 4-fluoro group enhances electronegativity, directing hydrogen bonding (N—H⋯O=S) between sulfonamide groups. Methyl substituents on the phenyl ring induce steric effects, altering torsion angles and crystal packing. Comparative studies with analogs (e.g., 4-chloro or 4-methyl derivatives) show that electron-withdrawing groups strengthen hydrogen bonds, while bulky substituents reduce packing efficiency .
Q. What challenges arise in refining the crystal structure using SHELX software?
SHELXL refinement requires careful handling of disorder (e.g., methyl group rotations) and anisotropic displacement parameters. notes that high-resolution data (θ > 25°) improves accuracy, but twinning or weak diffraction complicates refinement. Residual electron density peaks near the sulfur atom may indicate incomplete modeling of sulfonamide geometry .
Q. How can unexpected byproducts (e.g., double sulfonamides) be mitigated during synthesis?
reports an unintended "double" sulfonamide product due to over-sulfonation. Controlling reaction stoichiometry (limiting sulfonyl chloride) and temperature (slow addition at 0°C) minimizes byproducts. Post-synthesis characterization (TLC, HPLC) identifies impurities, while column chromatography or selective recrystallization isolates the target compound .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported crystal parameters for similar sulfonamides?
Variations in unit cell dimensions (e.g., a = 9.732 Å vs. 9.2528 Å in analogs) may arise from differences in crystallization solvents or measurement conditions. Cross-validation using multiple software (e.g., SHELX, ORTEP-3) and adherence to IUCr validation guidelines (e.g., CheckCIF) ensure data reliability .
Q. Why do hydrogen bond lengths differ across structural studies of aryl sulfonamides?
Hydrogen bond geometry (e.g., N—H⋯O=S distances of 2.89–3.12 Å) depends on crystal packing forces and substituent electronic effects. Fluorine’s electronegativity shortens bonds compared to chloro or methyl analogs. Computational modeling (DFT) can reconcile experimental vs. theoretical values .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
